molecular formula C19H20N4OS B2833999 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea CAS No. 1211722-38-1

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea

Cat. No.: B2833999
CAS No.: 1211722-38-1
M. Wt: 352.46
InChI Key: YGFUTGZMLXPVMC-UHFFFAOYSA-N
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Description

1-(2-((4-Phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a synthetic organic compound designed for research applications. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating two prominent pharmacophores: a urea moiety and a 4-phenyl-1H-imidazole ring system. The imidazole scaffold is a privileged structure in drug discovery, known to be present in a wide array of biologically active compounds and commercial drugs with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The urea functional group is equally valuable, enhancing a molecule's ability to form multiple hydrogen bonds with biological targets, which is crucial for achieving high affinity and selectivity; (thio)urea derivatives have demonstrated a broad spectrum of biological activities such as antibacterial, anticancer, antiviral, and anti-inflammatory effects . The specific combination of these features, linked by a thioethyl spacer, suggests potential for investigating this compound's interaction with various enzymes and receptors. Researchers may find it valuable for screening against a panel of biological targets to elucidate a specific mechanism of action, particularly in areas like enzyme inhibition or receptor modulation. This product is intended for non-human research purposes only in laboratory settings. It is not certified for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-14-7-5-6-10-16(14)22-18(24)20-11-12-25-19-21-13-17(23-19)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUTGZMLXPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: H2, Pd/C

    Substitution: Br2, HNO3

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a complex organic compound featuring an imidazole ring, a phenyl group, and a urea moiety. It has potential in medicinal chemistry due to its biological activities, particularly in enzyme inhibition and antimicrobial properties. Its unique structure makes it a valuable scaffold for drug development.

Scientific Research Applications

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea has applications spanning medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry The compound can serve as a scaffold for creating new drugs for various diseases, including cancer and infectious diseases.

Organic Synthesis It can be used as an intermediate in synthesizing complex molecules and in developing new synthetic methodologies.

Material Science Its structural features make it a candidate for developing new materials with specific properties like conductivity or fluorescence.

The compound's biological activity is attributed to its ability to interact with enzymes and receptors. The imidazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to active sites of target proteins. The thioether and urea functionalities enhance the compound's solubility and bioavailability, further influencing its pharmacological properties.

Enzyme Inhibition

Research suggests that similar compounds can inhibit various enzymes:

β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Phenyl(thio)ureas could inhibit BACE activity with IC50 values ranging from 0.01 to 1 µM, showing potential for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and urea moieties can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from literature:

Compound Name Core Structure Substituents Key Features Potential Bioactivity
Target Compound Imidazole-thioethyl-urea 4-phenyl, o-tolyl Thioether linker, ortho-methyl aryl Kinase inhibition (inferred)
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea Imidazolidine-triazole-urea Trifluoromethoxy, triazole Saturated imidazolidine, electron-withdrawing Antimicrobial (hypothesized)
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole Chlorophenyl, fluorophenyl Planar conformation, fluorinated substituents Structural studies only
1-[5-t-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-phenylmethoxyethyl)-1,3-thiazol-2-yl]urea Pyrazole-thiazole-urea t-butyl, methylphenyl, methoxyethyl Bulky substituents, ether linkage Not reported
Key Observations:
  • Thioether vs. Ether/Amine Linkers : The target compound’s thioether may improve oxidative stability compared to ethers in analogs like the pyrazole-thiazole-urea .
  • Heterocyclic Diversity : Imidazole (target) vs. thiazole or triazole (other compounds) alters hydrogen-bonding capacity and solubility. Imidazole’s dual nitrogen atoms may enhance interactions with polar residues in enzymes .

Physicochemical and Pharmacokinetic Inferences

  • LogP : The target’s o-tolyl and 4-phenyl groups likely confer higher lipophilicity (LogP ~3–4) compared to fluorinated analogs (e.g., patent compound with trifluoromethoxy, LogP ~2–3).
  • Solubility : Polar linkers (e.g., thioether) may marginally improve aqueous solubility over purely aromatic systems .

Biological Activity

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a complex organic compound characterized by its unique structural features, including an imidazole ring, a phenyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is C16H18N4OS, with a molecular weight of 318.41 g/mol. Its structure facilitates interaction with various biological targets, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to active sites of target proteins. The thioether and urea functionalities enhance the compound's solubility and bioavailability, further influencing its pharmacological properties .

Enzyme Inhibition

Research indicates that compounds similar to 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea exhibit significant inhibitory effects on various enzymes:

  • β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) : A study demonstrated that phenyl(thio)ureas could inhibit BACE activity with IC50 values ranging from 0.01 to 1 µM, indicating strong potential for Alzheimer's disease treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds showed MIC values against Gram-positive and Gram-negative bacteria ranging from 0.0039 mg/mL to 0.025 mg/mL. This suggests that 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea may also possess notable antibacterial properties .

Study on Antimicrobial Efficacy

In a comparative study, derivatives of imidazole-based compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl group significantly enhanced antibacterial activity, with some derivatives achieving complete bacterial inhibition at concentrations as low as 10 µg/mL .

Application in Drug Development

The compound has been utilized as a lead structure in the synthesis of novel drugs targeting cancer and infectious diseases. Its ability to modulate enzyme activity makes it a promising candidate for further development in pharmaceutical applications .

Summary of Findings

Activity Target IC50/MIC Values
Enzyme InhibitionBACE0.01 - 1 µM
Antibacterial ActivityS. aureus, E. coli0.0039 - 0.025 mg/mL

Q & A

Q. How can the synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the imidazole-thioether linkage followed by urea coupling. Key factors for optimization include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity for nucleophilic substitutions or coupling reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often employed to accelerate reaction rates while avoiding decomposition .
  • Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures can isolate the pure product, with HPLC monitoring to confirm purity (>95%) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can verify the imidazole-thioether and urea linkages, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and urea NH groups (δ 9.0–10.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (e.g., C₂₁H₂₁N₅OS: calculated 399.14 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity, with retention times compared to standards .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this urea derivative?

  • Methodological Answer : Target-specific assays should be designed based on structural analogs:
  • Enzyme inhibition : Urease or protease inhibition assays using spectrophotometric methods (e.g., Berthelot method for urease activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values, with comparisons to known inhibitors .
  • Receptor binding : Radioligand displacement assays for targets like kinase receptors, leveraging the compound’s urea moiety for hydrogen bonding .

Q. How can researchers investigate the mechanism of action of this compound against its target enzyme?

  • Methodological Answer : Mechanistic studies require a multi-disciplinary approach:
  • X-ray crystallography : Co-crystallization of the compound with the target enzyme (e.g., urease) to visualize binding interactions .
  • Kinetic analysis : Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular dynamics (MD) simulations : Simulations (e.g., using GROMACS) predict binding stability and key residue interactions over 100-ns trajectories .

Q. How should discrepancies in biological activity data between different studies be addressed?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
  • Standardized protocols : Adopt OECD guidelines for reproducibility, e.g., fixed cell lines and serum-free conditions in cytotoxicity assays .
  • Structure-activity relationship (SAR) analysis : Compare activity of analogs (e.g., phenyl vs. thiophene substituents) to identify critical functional groups .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Q. What considerations are critical when designing in vivo studies to assess pharmacokinetics and toxicity?

  • Methodological Answer : In vivo studies require careful planning:
  • Animal models : Rodent models (e.g., Sprague-Dawley rats) for oral bioavailability and tissue distribution studies, with LC-MS/MS quantification of plasma levels .
  • Toxicity profiling : Acute toxicity tests (OECD 423) to determine LD₅₀, followed by histopathological examination of liver/kidney tissues .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. Which computational approaches are best suited for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Computational methods include:
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores (e.g., ΔG < -8 kcal/mol suggests strong binding) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic interactions at the binding site, focusing on urea’s hydrogen-bonding potential .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .

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